molecular formula C7H11NS B6228051 2-(methylsulfanyl)cyclopentane-1-carbonitrile, Mixture of diastereomers CAS No. 1183233-94-4

2-(methylsulfanyl)cyclopentane-1-carbonitrile, Mixture of diastereomers

Cat. No.: B6228051
CAS No.: 1183233-94-4
M. Wt: 141.24 g/mol
InChI Key: QPYGJORCDHTOBG-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)cyclopentane-1-carbonitrile, mixture of diastereomers, is an organic compound with the molecular formula C7H11NS and a molecular weight of 141.23 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methylsulfanyl group and a carbonitrile group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of cyclopentanone with methylthiol and a cyanide source under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 2-(methylsulfanyl)cyclopentane-1-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)cyclopentane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The carbonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)cyclopentane-1-carboxylic acid
  • 2-(methylsulfanyl)cyclopentane-1-methanol
  • 2-(methylsulfanyl)cyclopentane-1-amine

Uniqueness

2-(methylsulfanyl)cyclopentane-1-carbonitrile is unique due to the presence of both a methylsulfanyl group and a carbonitrile group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1183233-94-4

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-methylsulfanylcyclopentane-1-carbonitrile

InChI

InChI=1S/C7H11NS/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-4H2,1H3

InChI Key

QPYGJORCDHTOBG-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCC1C#N

Purity

95

Origin of Product

United States

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